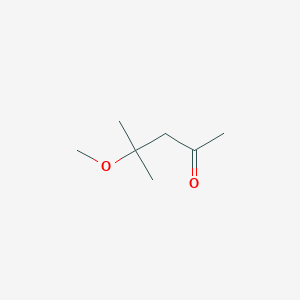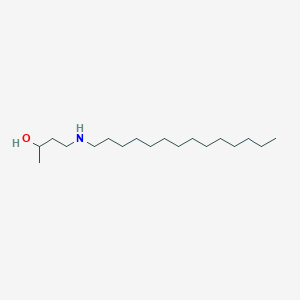
N-Myristyl-3-hydroxybutylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Myristyl-3-hydroxybutylamine (NHBA) is a lipophilic compound that belongs to the class of alkylamines. It has been found to have potential applications in scientific research due to its unique properties.
Mecanismo De Acción
N-Myristyl-3-hydroxybutylamine has been found to be a selective inhibitor of spermine oxidase. Spermine oxidase is an enzyme that catalyzes the oxidation of spermine to spermidine and generates hydrogen peroxide. N-Myristyl-3-hydroxybutylamine inhibits the activity of spermine oxidase by binding to the enzyme and blocking the access of spermine to the active site. This results in the accumulation of spermine and the depletion of spermidine, which leads to the inhibition of cell proliferation.
Efectos Bioquímicos Y Fisiológicos
N-Myristyl-3-hydroxybutylamine has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of spermine oxidase, which leads to the accumulation of spermine and the depletion of spermidine. This results in the inhibition of cell proliferation. N-Myristyl-3-hydroxybutylamine has also been found to modulate the activity of ion channels and neurotransmitter release. Additionally, N-Myristyl-3-hydroxybutylamine has been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-Myristyl-3-hydroxybutylamine is its selectivity for spermine oxidase, which allows for the study of the role of spermine oxidase in various physiological processes. N-Myristyl-3-hydroxybutylamine also has anti-inflammatory and antioxidant properties, which may be useful in the study of inflammation and oxidative stress. One limitation of N-Myristyl-3-hydroxybutylamine is its lipophilic nature, which may limit its solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of N-Myristyl-3-hydroxybutylamine. One direction is the study of the role of N-Myristyl-3-hydroxybutylamine in the regulation of ion channels and neurotransmitter release. Another direction is the study of the anti-inflammatory and antioxidant properties of N-Myristyl-3-hydroxybutylamine in various disease models. Additionally, the development of more soluble analogs of N-Myristyl-3-hydroxybutylamine may be useful in expanding its applications in scientific research.
Conclusion:
In conclusion, N-Myristyl-3-hydroxybutylamine is a lipophilic compound that has potential applications in scientific research. Its selectivity for spermine oxidase allows for the study of the role of spermine oxidase in various physiological processes. N-Myristyl-3-hydroxybutylamine has been found to modulate the activity of ion channels and neurotransmitter release, and has anti-inflammatory and antioxidant properties. The development of more soluble analogs of N-Myristyl-3-hydroxybutylamine may expand its applications in scientific research.
Métodos De Síntesis
The synthesis of N-Myristyl-3-hydroxybutylamine involves a two-step process. The first step involves the reaction of myristic acid with 3-amino-1-propanol to form N-myristyl-3-aminopropyl alcohol. The second step involves the reaction of N-myristyl-3-aminopropyl alcohol with sodium nitrite and hydrochloric acid to form N-Myristyl-3-hydroxybutylamine.
Aplicaciones Científicas De Investigación
N-Myristyl-3-hydroxybutylamine has been found to have potential applications in scientific research. It has been used as a tool to study the role of alkylamines in various physiological processes. N-Myristyl-3-hydroxybutylamine has been found to be a selective inhibitor of spermine oxidase, which is involved in the regulation of polyamine metabolism. N-Myristyl-3-hydroxybutylamine has also been used to study the role of alkylamines in the regulation of ion channels, neurotransmitter release, and cell proliferation.
Propiedades
Número CAS |
143-26-0 |
|---|---|
Nombre del producto |
N-Myristyl-3-hydroxybutylamine |
Fórmula molecular |
C18H39NO |
Peso molecular |
285.5 g/mol |
Nombre IUPAC |
4-(tetradecylamino)butan-2-ol |
InChI |
InChI=1S/C18H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18(2)20/h18-20H,3-17H2,1-2H3 |
Clave InChI |
UGXJCRVJODURNQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCNCCC(C)O |
SMILES canónico |
CCCCCCCCCCCCCCNCCC(C)O |
Otros números CAS |
143-26-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tetrabenzo[de,h,kl,rst]pentaphene](/img/structure/B89413.png)
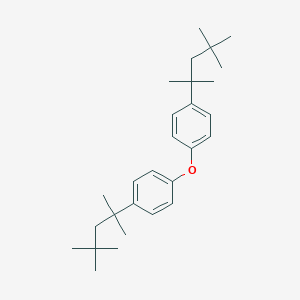
![Acetic acid, [(3-aminophenyl)amino]oxo-](/img/structure/B89416.png)
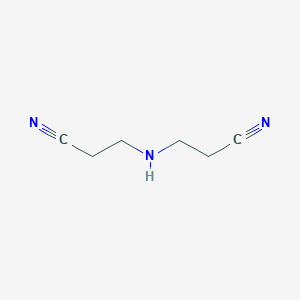
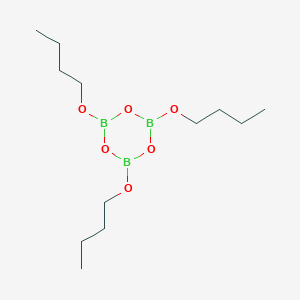
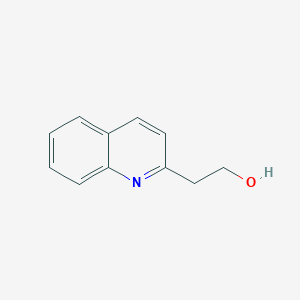
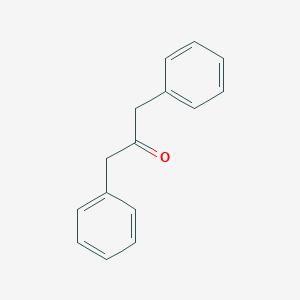

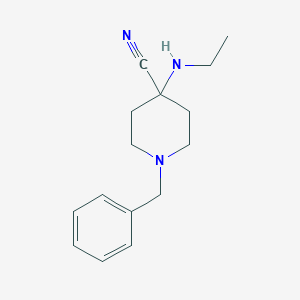
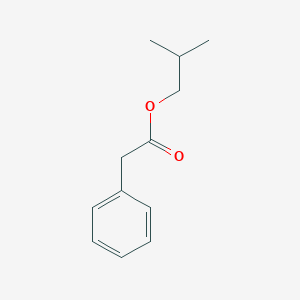
![5H-Dibenzo[a,d]cyclohepten-5-one oxime](/img/structure/B89438.png)
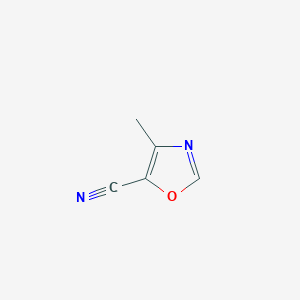
![1,5-Dioxa-9-azaspiro[5.5]undecane](/img/structure/B89440.png)
